

Application Note: Spectrophotometric Analysis of Erythromycin and Sulfisoxazole in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Erythromycin/sulfisoxazole*

Cat. No.: *B3063971*

[Get Quote](#)

Abstract

This application note details a validated UV-Vis spectrophotometric method for the simultaneous quantification of erythromycin and sulfisoxazole in combined pharmaceutical formulations. The described protocol utilizes the simultaneous equation (Vierordt's) method to resolve the spectral overlap of the two active pharmaceutical ingredients (APIs). An alternative approach using first-derivative spectrophotometry is also discussed. This method is demonstrated to be simple, rapid, and cost-effective for routine quality control analysis. All experimental procedures are outlined, and the method is validated in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

Erythromycin, a macrolide antibiotic, and sulfisoxazole, a sulfonamide antibiotic, are often co-formulated in pharmaceutical preparations, such as oral suspensions, for the treatment of various bacterial infections.^[1] The synergistic effect of this combination enhances its therapeutic efficacy. Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of these pharmaceutical products. While chromatographic methods like HPLC are commonly employed for the analysis of such combinations, spectrophotometry offers a simpler, more accessible, and cost-effective alternative for routine quality control.^[2]

The primary challenge in the simultaneous spectrophotometric analysis of erythromycin and sulfisoxazole is the overlapping of their UV absorption spectra. This application note describes a method based on the principle of additivity of absorbances (Vierordt's method), which allows for the simultaneous determination of both compounds without prior separation.^{[3][4]} The method involves measuring the absorbance of the sample at two selected wavelengths, corresponding to the λ_{max} of each drug, and solving a set of simultaneous equations. Additionally, first-derivative spectrophotometry is presented as a viable alternative for resolving spectral overlap.

Materials and Methods

Instrumentation

- UV-Vis Spectrophotometer (Double Beam) with 1 cm quartz cuvettes
- Analytical Balance
- Volumetric flasks and pipettes (Grade A)
- Sonicator

Reagents and Standards

- Erythromycin Reference Standard (USP or equivalent)
- Sulfisoxazole Acetyl Reference Standard (USP or equivalent)
- Methanol (AR Grade)
- Distilled or deionized water

Pharmaceutical Formulation

The method was applied to a commercially available oral suspension containing erythromycin ethylsuccinate equivalent to 200 mg of erythromycin and sulfisoxazole acetyl equivalent to 600 mg of sulfisoxazole per 5 mL.

Experimental Protocols

Preparation of Standard Stock Solutions

Erythromycin Stock Solution (100 µg/mL): Accurately weigh 10 mg of Erythromycin Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with methanol.

Sulfisoxazole Stock Solution (100 µg/mL): Accurately weigh 10 mg of Sulfisoxazole Acetyl Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with methanol.

Determination of λ_{max}

Dilute the stock solutions of erythromycin and sulfisoxazole with methanol to obtain appropriate concentrations (e.g., 10 µg/mL). Scan the solutions from 200 to 400 nm against a methanol blank to determine the wavelength of maximum absorbance (λ_{max}) for each compound. Based on literature, the expected λ_{max} for erythromycin is approximately 285 nm, and for sulfisoxazole, significant absorbance is observed at 254 nm.^{[2][5]} Let's denote the λ_{max} of erythromycin as λ_1 and sulfisoxazole as λ_2 .

Preparation of Calibration Curves

From the standard stock solutions, prepare a series of dilutions of both erythromycin and sulfisoxazole in methanol to cover a linear concentration range (e.g., 5-25 µg/mL). Measure the absorbance of each dilution at both λ_1 and λ_2 . Plot calibration curves of absorbance versus concentration for each drug at both wavelengths.

Determination of Molar Absorptivity

The molar absorptivity (ϵ) for each drug at each wavelength can be determined from the slope of the respective calibration curve. These values are essential for the simultaneous equations.

- $\epsilon_{\text{Ery}, \lambda_1}$: Molar absorptivity of Erythromycin at λ_1
- $\epsilon_{\text{Ery}, \lambda_2}$: Molar absorptivity of Erythromycin at λ_2
- $\epsilon_{\text{Sul}, \lambda_1}$: Molar absorptivity of Sulfisoxazole at λ_1
- $\epsilon_{\text{Sul}, \lambda_2}$: Molar absorptivity of Sulfisoxazole at λ_2

Sample Preparation

Accurately measure a volume of the oral suspension equivalent to a known amount of erythromycin and sulfisoxazole. Transfer this to a volumetric flask and add a suitable volume of methanol. Sonicate for 15 minutes to ensure complete extraction of the drugs. Dilute to the mark with methanol and filter the solution. Make further dilutions with methanol to bring the concentration of both drugs within the Beer-Lambert law range.

Simultaneous Equation Method (Vierordt's Method)

Measure the absorbance of the diluted sample solution at the two selected wavelengths, λ_1 and λ_2 (A1 and A2, respectively). The concentrations of erythromycin (CEry) and sulfisoxazole (CSul) can be calculated using the following simultaneous equations:

$$A_1 = \epsilon_{Ery} \cdot b \cdot C_{Ery} + \epsilon_{Sul} \cdot b \cdot C_{Sul}$$
$$A_2 = \epsilon_{Ery} \cdot b \cdot C_{Ery} + \epsilon_{Sul} \cdot b \cdot C_{Sul}$$

Where 'b' is the path length of the cuvette (typically 1 cm).

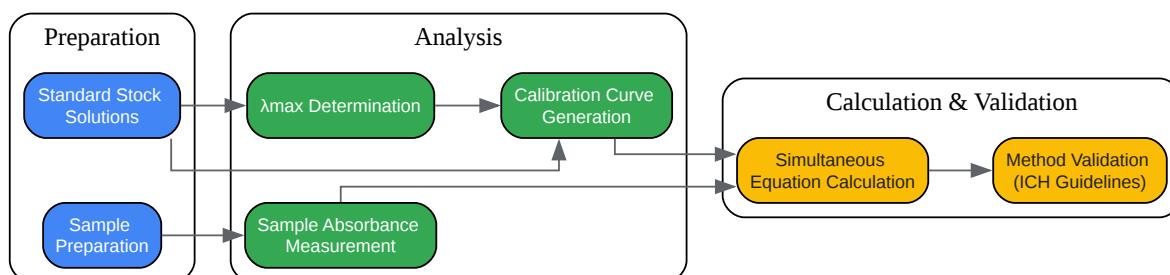
Alternative Method: First-Derivative Spectrophotometry

As an alternative to the simultaneous equation method, first-derivative spectrophotometry can be employed. This technique involves the conversion of the normal absorption spectrum (zero-order) to its first derivative. The concentration of one component can be determined at the zero-crossing point of the other component.[\[6\]](#)[\[7\]](#)

- Record the zero-order absorption spectra of standard solutions of erythromycin and sulfisoxazole.
- Generate the first-derivative spectra for both standards.
- Identify the zero-crossing wavelength for each drug in its first-derivative spectrum.
- At the zero-crossing wavelength of erythromycin, the absorbance of the mixture will be solely due to sulfisoxazole, and vice-versa.
- Prepare calibration curves for each drug at the zero-crossing wavelength of the other drug.

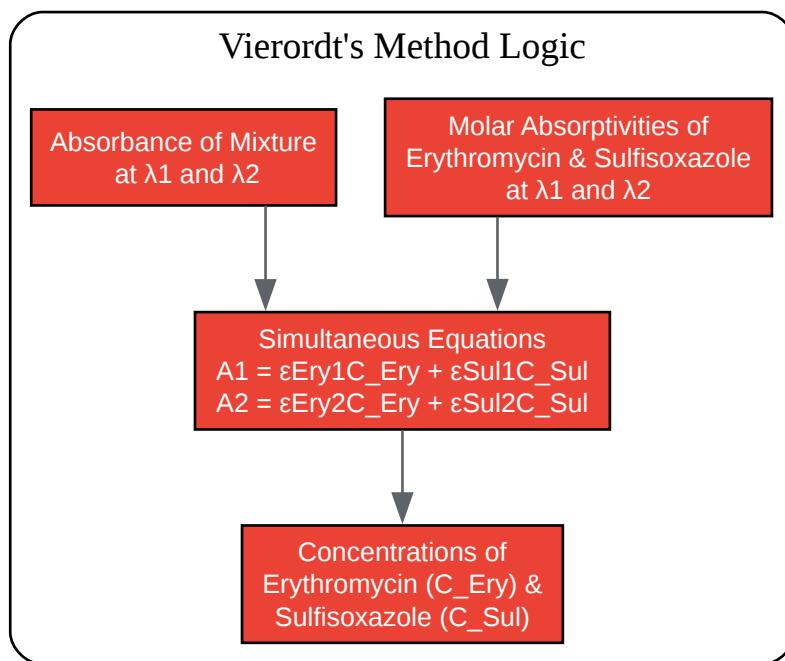
- Measure the first-derivative absorbance of the sample solution at these two wavelengths to determine the concentrations of erythromycin and sulfisoxazole.

Data Presentation


Table 1: Analytical Wavelengths and Molar Absorptivity Values

Analyte	Wavelength (λ 1)	Wavelength (λ 2)	Molar Absorptivity at λ 1 (L mol ⁻¹ cm ⁻¹)	Molar Absorptivity at λ 2 (L mol ⁻¹ cm ⁻¹)
Erythromycin	~285 nm	~254 nm	ϵ_{Ery} , λ 1	ϵ_{Ery} , λ 2
Sulfisoxazole	~285 nm	~254 nm	ϵ_{Sul} , λ 1	ϵ_{Sul} , λ 2

Table 2: Method Validation Parameters


Parameter	Erythromycin	Sulfisoxazole	Acceptance Criteria (as per ICH)
Linearity			
Range (µg/mL)	5-25	5-25	-
Correlation Coefficient (r^2)	>0.995	>0.995	≥ 0.995
Precision (%RSD)			
Intraday	<2%	<2%	$\leq 2\%$
Interday	<2%	<2%	$\leq 2\%$
Accuracy (% Recovery)	98-102%	98-102%	98-102%
Limit of Detection (LOD) (µg/mL)	To be determined	To be determined	-
Limit of Quantification (LOQ) (µg/mL)	To be determined	To be determined	-
Specificity	No interference from excipients	No interference from excipients	-

Visualization

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the simultaneous analysis of erythromycin and sulfisoxazole.

[Click to download full resolution via product page](#)

Caption: Logical relationship for Vierordt's (Simultaneous Equation) Method.

Conclusion

The developed UV-Vis spectrophotometric method using simultaneous equations is a simple, accurate, precise, and cost-effective approach for the simultaneous determination of erythromycin and sulfisoxazole in pharmaceutical formulations. The method's validation as per ICH guidelines ensures its reliability for routine quality control analysis. The alternative first-derivative spectrophotometric method also provides a robust option for resolving spectral overlap. These methods can be readily implemented in quality control laboratories with basic instrumentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Spectroscopic and DFT study of solvent effects on the electronic absorption spectra of sulfamethoxazole in neat and binary solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Erythromycin by Ultraviolet Spectrophotometry | CoLab [colab.ws]
- 3. ajpaonline.com [ajpaonline.com]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. "Simple and rapid spectrophotometric method for the analysis of erythro" by R. Rattanapoltaveechai, W. Vongkom et al. [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Spectrophotometric Analysis of Erythromycin and Sulfisoxazole in Pharmaceutical Formulations]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3063971#spectrophotometric-analysis-of-erythromycin-and-sulfisoxazole-in-pharmaceutical-formulations>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com